Methyl 2,5-difluoro-4-formylbenzoate
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Overview
Description
Methyl 2,5-difluoro-4-formylbenzoate is an organic compound with the molecular formula C9H6F2O3 It is characterized by the presence of two fluorine atoms, a formyl group, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-difluoro-4-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with methanol in the presence of an acid catalyst to form the methyl ester. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize advanced equipment to maintain precise reaction conditions, such as temperature and pressure, to optimize the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-difluoro-4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2,5-difluoro-4-carboxybenzoic acid.
Reduction: 2,5-difluoro-4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,5-difluoro-4-formylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,5-difluoro-4-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological studies .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-difluoro-4-formylbenzoate
- Methyl 2,4-difluoro-3-formylbenzoate
- Methyl 2,5-difluoro-3-formylbenzoate
Uniqueness
Methyl 2,5-difluoro-4-formylbenzoate is unique due to the specific positioning of the fluorine atoms and the formyl group on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .
Properties
Molecular Formula |
C9H6F2O3 |
---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
methyl 2,5-difluoro-4-formylbenzoate |
InChI |
InChI=1S/C9H6F2O3/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-4H,1H3 |
InChI Key |
MVLJCPALOVDRBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)F)C=O)F |
Origin of Product |
United States |
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